molecular formula C9H18ClNO3S B2852909 Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride CAS No. 1864061-63-1

Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride

Cat. No.: B2852909
CAS No.: 1864061-63-1
M. Wt: 255.76
InChI Key: MLBVMGFXSBXNAQ-UHFFFAOYSA-N
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Description

Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO3S·HCl and a molecular weight of 255.77 g/mol. It is a derivative of piperidine and contains a methanesulfinyl group, which makes it a valuable compound in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine, ethyl chloroformate, and methanesulfinyl chloride.

  • Reaction Steps:

    • Piperidine is reacted with ethyl chloroformate to form ethyl piperidine-4-carboxylate.

    • The resulting compound is then treated with methanesulfinyl chloride to introduce the methanesulfinyl group, forming ethyl 4-methanesulfinylpiperidine-4-carboxylate.

    • Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

  • Industrial Production Methods: The compound is typically synthesized in a controlled environment to ensure purity and yield. Large-scale production involves optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Sulfides.

  • Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including its role in drug development.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The methanesulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride is unique due to its specific structural features, such as the methanesulfinyl group. Similar compounds include:

  • Ethyl piperidine-4-carboxylate: Lacks the methanesulfinyl group.

  • Ethyl 4-methylpiperidine-4-carboxylate: Contains a methyl group instead of a methanesulfinyl group.

  • Ethyl 4-aminopiperidine-4-carboxylate: Contains an amino group instead of a methanesulfinyl group.

These compounds differ in their reactivity and biological activity, making this compound distinct in its applications.

Properties

IUPAC Name

ethyl 4-methylsulfinylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S.ClH/c1-3-13-8(11)9(14(2)12)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBVMGFXSBXNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)S(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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